2-Chloro-4,6-dimethylpyridine
Overview
Description
2-Chloro-4,6-dimethylpyridine is an organic compound with the formula C6H7NCl. It is a colorless liquid that is soluble in many organic solvents. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in certain chemical reactions. It is a versatile reagent and has been used in a variety of scientific research applications.
Scientific Research Applications
Vibrational Properties in Antimicrobial and Anticancer Agents
2-Chloro-4,6-dimethylpyridine-3-carbonitrile, along with a related compound, has been the focus of a theoretical study to understand its structural and vibrational properties in both gas and aqueous solution phases. This study, employing Density Functional Theory (DFT) calculations, aimed to explore the potential of these compounds as antimicrobial and anticancer agents. The detailed analysis provided insights into different interactions, such as bond orders, atomic charges, solvation energies, and molecular electrostatic potentials, crucial for understanding their behavior in various environments (Márquez et al., 2015).
Synthesis of Pyridine Derivatives and Biological Activity
2-Chloro-4,6-dimethylpyridine-3-carbonitrile has been used in reactions to produce various pyridine derivatives, such as pyrazolo, isoxazolo, and pyridoquinazoline derivatives. This research has also explored the biological activities of these new compounds, highlighting the diverse applications of 2-Chloro-4,6-dimethylpyridine in synthesizing structurally and functionally varied molecules (Yassin, 2009).
Microwave Irradiation in Synthesis Processes
A study on the synthesis of pyridine 2,6-dicarboxylic acid using microwave irradiation highlighted an innovative approach to synthesizing pyridine derivatives. This research showed the effectiveness of using microwave technology as an alternative to traditional methods, improving efficiency and yield. It demonstrates the potential of 2-Chloro-4,6-dimethylpyridine in advanced synthesis processes (Zhang et al., 2010).
Coupling to Bipyrimidines
2-Chloro-4,6-dimethylpyrimidine, closely related to 2-Chloro-4,6-dimethylpyridine, has been effectively coupled to form 2,2'-bipyrimidines. This process, utilizing Tiecco's method, underscores the compound's utility in creating complex molecular structures, potentially useful in various chemical and pharmaceutical applications (Nasielski et al., 1991).
Zeolite Adsorption and Poisoning
In zeolite research, 2,6-Dimethylpyridine (a similar compound to 2-Chloro-4,6-dimethylpyridine) has been used to study the selective poisoning of Bronsted sites on synthetic Y zeolites. This research provides valuable insights into the interactions of pyridine derivatives with zeolites, crucial in catalysis and adsorption processes (Jacobs & Heylen, 1974).
properties
IUPAC Name |
2-chloro-4,6-dimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-3-6(2)9-7(8)4-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVGXNSRDOYAJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20500794 | |
Record name | 2-Chloro-4,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20500794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,6-dimethylpyridine | |
CAS RN |
30838-93-8 | |
Record name | 2-Chloro-4,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20500794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4,6-dimethylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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